molecular formula C11H13NO4S B2564927 methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate CAS No. 519044-87-2

methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate

Cat. No.: B2564927
CAS No.: 519044-87-2
M. Wt: 255.29
InChI Key: VMCLCMXWSFKFAX-VOTSOKGWSA-N
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Description

Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate is an α,β-unsaturated ester characterized by a (methylsulfonyl)amino substituent on the phenyl ring. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCLCMXWSFKFAX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate typically involves the reaction of methyl acrylate with 3-[(methylsulfonyl)amino]phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylate moiety.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The acrylate moiety can undergo Michael addition reactions with thiol groups in proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate and related acrylates:

Compound Molecular Formula Key Substituents Notable Properties Applications/Findings
This compound (Target Compound) C₁₂H₁₃NO₄S (estimated) 3-(Methylsulfonyl)amino phenyl, acrylate ester High polarity due to sulfonamide; potential for H-bonding and metabolic stability Hypothesized use in drug design (e.g., kinase inhibitors) based on sulfonamide analogs
Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate C₁₁H₉F₃O₂ 3-Trifluoromethyl phenyl Enhanced lipophilicity; electron-withdrawing CF₃ group stabilizes the acrylate moiety Used in agrochemicals and materials science due to durability under harsh conditions
Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate C₁₆H₁₂ClF₂NO₄S 3-Chlorophenyl sulfonyl, 3,4-difluoroanilino Dual sulfonyl/amino groups; strong electrophilic character Investigated for protease inhibition and as a synthetic intermediate
(E)-Methyl 3-(4-ethylphenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate C₂₁H₂₁NO₄ 4-Ethylphenyl, oxime-functionalized phenoxymethyl Chelating properties via oxime; rigid conformation Potential as a ligand in coordination chemistry or metal-ion sensors
Methyl (E)-3-(5-oxo-1-(3-(trifluoromethyl)phenyl)-4-((3-(trifluoromethyl)phenyl)amino)-2,5-dihydro-1H-pyrrol-3-yl)acrylate C₂₂H₁₆F₆N₂O₃ γ-Lactam core, dual trifluoromethyl groups Antiproliferative activity (IC₅₀ = 1.2 μM against HeLa cells) Explored as an anticancer agent due to γ-lactam bioactivity

Structural and Electronic Differences

  • Substituent Effects: The methylsulfonylamino group in the target compound introduces strong electron-withdrawing and H-bond donor/acceptor capabilities, contrasting with the trifluoromethyl group (electron-withdrawing but non-polar) in . Sulfonamide vs. Sulfonyl: The sulfonamide in the target compound (N–SO₂–) is less acidic than the sulfonyl group (SO₂–) in , altering reactivity in nucleophilic substitution .
  • Biological Activity :

    • The γ-lactam derivative () demonstrates antiproliferative activity, suggesting that replacing the lactam core with a simpler acrylate (as in the target compound) may reduce cytotoxicity but improve synthetic accessibility .

Q & A

Q. What synthetic routes are recommended for preparing methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenyl ring followed by acrylate esterification. For example:

  • Step 1 : Introduce the methylsulfonylamino group via sulfonylation of 3-aminophenol using methanesulfonyl chloride under basic conditions .
  • Step 2 : Acrylate formation through a Horner-Wadsworth-Emmons reaction, employing phosphonate reagents to ensure (E)-stereoselectivity .
  • Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and purity via 1H^1H and 13C^{13}C NMR, focusing on acrylate proton coupling (J = 12–16 Hz for (E)-isomers) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., sulfonamide N–H···O interactions) using single-crystal diffraction .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Parameters : Test thermal stability (25–60°C), photostability (UV/visible light), and hydrolytic stability (pH 1–13) over 1–4 weeks.
  • Analytical Tools : Monitor degradation via HPLC-MS to track byproducts and quantify half-life .
  • Storage Recommendations : Store in amber vials at –20°C under inert atmosphere to prevent oxidation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antibacterial Activity : Use agar diffusion or broth microdilution assays against Staphylococcus aureus (reference MIC values from structurally similar phenyl acrylates) .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and selectivity?

  • Factor Selection : Prioritize variables like temperature, solvent polarity, and catalyst type using fractional factorial designs .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between factors (e.g., reaction time vs. byproduct formation) to identify optimal conditions .
  • Validation : Confirm predictions with triplicate runs and statistical tests (e.g., ANOVA, p < 0.05) .

Q. How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., MIC vs. IC50_{50}) and cell lines .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using molecular docking or QSAR models .
  • Replicate Studies : Control for experimental conditions (e.g., pH, serum content in cell media) to isolate compound-specific effects .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., kinases) using force fields like AMBER or CHARMM, validated by crystallographic data .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How do substituent variations impact electronic and steric properties?

  • X-ray Analysis : Compare bond lengths and angles in derivatives (e.g., bromo vs. methoxy substituents) to assess steric hindrance .
  • Spectroscopic Trends : Correlate Hammett σ values of substituents with 13C^{13}C NMR chemical shifts of the acrylate carbonyl .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins .
  • Kinetic Studies : Measure time-dependent inhibition using stopped-flow spectroscopy or fluorescent probes .
  • Metabolomics : Profile cellular metabolite changes via LC-MS to identify disrupted pathways .

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